molecular formula C9H10Cl3NO2 B1471568 2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid hydrochloride CAS No. 1803566-54-2

2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid hydrochloride

Cat. No. B1471568
CAS RN: 1803566-54-2
M. Wt: 270.5 g/mol
InChI Key: PPPLRMNOTNTUKX-UHFFFAOYSA-N
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Description

“N-(2,6-dichlorophenyl)-2-(methylamino)acetamide hydrochloride” is a chemical compound with the molecular weight of 269.56 . The empirical formula is C9H10Cl2N2O .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10Cl2N2O.ClH/c1-12-5-8 (14)13-9-6 (10)3-2-4-7 (9)11;/h2-4,12H,5H2,1H3, (H,13,14);1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Environmental Remediation

One significant application of this compound is in the treatment and remediation of wastewater. For example, in the pesticide production industry, wastewater containing a range of toxic pollutants can be treated using biological processes and granular activated carbon, demonstrating the effectiveness of such treatments in removing toxic compounds to create high-quality effluent. This indicates the potential utility of 2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid hydrochloride in environmental clean-up efforts, particularly in industries where hazardous chemicals are prevalent (Goodwin et al., 2018).

Analytical Chemistry and Toxicology

Analytical and toxicological studies often involve this compound to understand the behavior of similar toxic compounds in agricultural environments and their biodegradation. This research helps in evaluating the environmental impact of herbicides and in developing methods for their safe use and disposal. For instance, studies on the global trends and gaps for herbicide toxicity emphasize the importance of understanding the specific characteristics of toxicity and mutagenicity, which could guide future research and regulatory policies (Zuanazzi et al., 2020).

Material Science and Corrosion Inhibition

In the field of material science, research has explored the use of organic acids, potentially including derivatives of this compound, as corrosion inhibitors. These studies aim to improve the longevity and durability of metals by reducing their corrosion rates in acidic environments, highlighting the compound's potential application in enhancing industrial materials' resistance to degradation (Goyal et al., 2018).

Biochemical Research

In biochemical research, the focus has been on the antituberculosis activity of organotin(IV) complexes, where derivatives similar to this compound are scrutinized for their potential in treating tuberculosis. This research emphasizes the need for understanding the structural diversity and the biological activity of such compounds to develop effective antituberculosis agents (Iqbal et al., 2015).

Safety and Hazards

The compound has some safety and hazard information associated with it. It has the GHS07 pictogram and the signal word is “Warning”. The hazard statements include H315, H319, and H335. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(2,6-dichlorophenyl)-2-(methylamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2.ClH/c1-12-8(9(13)14)7-5(10)3-2-4-6(7)11;/h2-4,8,12H,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPLRMNOTNTUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=C(C=CC=C1Cl)Cl)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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